molecular formula C9H7F3 B1346223 3-(3,4,5-Trifluorophenyl)-1-propene CAS No. 213327-80-1

3-(3,4,5-Trifluorophenyl)-1-propene

Cat. No. B1346223
M. Wt: 172.15 g/mol
InChI Key: GTKGTLWZYXYLIX-UHFFFAOYSA-N
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Description

"3-(3,4,5-Trifluorophenyl


Scientific Research Applications

Catalysis and Polymerization

  • Flexible Propene/CO Copolymer Materials : Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including compounds related to 3-(3,4,5-Trifluorophenyl)-1-propene, were found to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research highlights the compound's relevance in catalysis and polymer production, emphasizing the impact of fluorinated ligands on catalyst activity and polymer properties (Meier et al., 2003).

  • Hydroboration Reactions : The catalytic activity of tris(3,4,5-trifluorophenyl)borane was explored in the hydroboration reactions of unsaturated substrates. This research demonstrates the potential of fluorinated compounds in catalyzing reactions under microwave irradiation, leading to efficient hydroboration of alkenes and alkynes (Carden et al., 2019).

Material Science

  • Charge Trapping in Poly-3-(3,4,5-Trifluorophenyl) Thiophene : Research on poly-3-(3,4,5-trifluorophenyl)thiophene (PTFPT) revealed solvent-dependent charge trapping effects during n-doping/undoping processes, providing insights into the electrical properties of fluorinated polymeric materials and their applications in electronic devices (Levi et al., 2004).

  • Propene Synthesis from Methanol : A study on the control of zeolite microenvironment for propene synthesis from methanol found that optimizing the active sites within zeolite pores could significantly enhance propene selectivity and catalytic stability. This research illustrates the potential of modifying catalysts to improve the efficiency of chemical processes, especially in the sustainable production of light olefins (Lin et al., 2021).

properties

IUPAC Name

1,2,3-trifluoro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKGTLWZYXYLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641230
Record name 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-Trifluorophenyl)-1-propene

CAS RN

213327-80-1
Record name 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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